molecular formula C11H8N2O4 B3337082 N-(3-nitrophenyl)furan-2-carboxamide CAS No. 52109-85-0

N-(3-nitrophenyl)furan-2-carboxamide

Cat. No. B3337082
CAS RN: 52109-85-0
M. Wt: 232.19 g/mol
InChI Key: VOVIUHCZEVLDNA-UHFFFAOYSA-N
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Description

“N-(3-nitrophenyl)furan-2-carboxamide” is a furancarboxamide derivative . It is a compound that is available from suppliers for scientific research needs .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “N-(4-bromophenyl)furan-2-carboxamide” was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . Another example is the synthesis of a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, which were designed and synthesized for developing novel indole scaffolds as anticancer agents .


Molecular Structure Analysis

In a similar furancarboxamide derivative, the benzene and furan rings are rotated from the mean plane of the central fragment . The nitro group forms a dihedral angle with the adjacent benzene ring .

Scientific Research Applications

Antiviral Properties

Furan-carboxamide derivatives, closely related to N-(3-nitrophenyl)furan-2-carboxamide, have shown potential as inhibitors of lethal H5N1 influenza A viruses. The study by Yongshi et al. (2017) highlights the synthesis and biological characterization of these derivatives. Among them, certain compounds demonstrated significant anti-influenza activity, indicating the potential of furan-carboxamides in antiviral therapies.

Antimicrobial and Antioxidant Activity

Research conducted by Devi et al. (2010) on related compounds, such as 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides, demonstrated their antimicrobial and antioxidant activities. The synthesis of these compounds and their significant biological activities suggest a broad scope for N-(3-nitrophenyl)furan-2-carboxamide derivatives in addressing microbial threats and oxidative stress.

Antibacterial Properties

The study by Siddiqa et al. (2022) involved synthesizing N-(4-bromophenyl)furan-2-carboxamide and its analogs. These compounds were tested against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. The results showed notable antibacterial activities, positioning these furan-carboxamides as potential candidates for addressing bacterial resistance.

Potential in Antitubercular Agents

5-Phenyl-furan-2-carboxylic acids, structurally related to N-(3-nitrophenyl)furan-2-carboxamide, have emerged as potential antitubercular agents, particularly in targeting iron acquisition in mycobacterial species. Mori et al. (2022) described the synthesis and analysis of a derivative, 5-(4-nitrophenyl)furan-2-carboxylic acid, which holds promise in tuberculosis treatment (Mori et al., 2022).

Applications in Bio-imaging

A phenoxazine-based fluorescent chemosensor incorporating furan-2-carboxamide was developed for the detection of Cd2+ and CN− ions, with potential applications in bio-imaging. The study by [Ravichandiran et al. (2020)](https://consensus.app/papers/phenoxazinebased-fluorescent-chemosensor-channel-ravichandiran/bf43f144e3f85732a31274f33d618a5d/?utm_source=chatgpt) demonstrates the chemosensor's effective use in live cells and zebrafish larvae, highlighting the adaptability of furan-2-carboxamide derivatives in biological imaging and environmental monitoring.

Future Directions

While specific future directions for “N-(3-nitrophenyl)furan-2-carboxamide” are not explicitly stated in the available literature, it is suggested that synthetic carbamothioyl-furan-2-carboxamide derivatives could be potent anti-microbial agents . This suggests potential future research directions in the development of new antimicrobial agents.

properties

IUPAC Name

N-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-11(10-5-2-6-17-10)12-8-3-1-4-9(7-8)13(15)16/h1-7H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVIUHCZEVLDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336281
Record name N-(3-nitrophenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-nitrophenyl)furan-2-carboxamide

CAS RN

52109-85-0
Record name N-(3-nitrophenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52109-85-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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